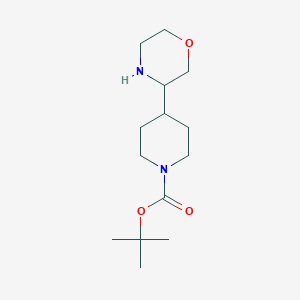

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

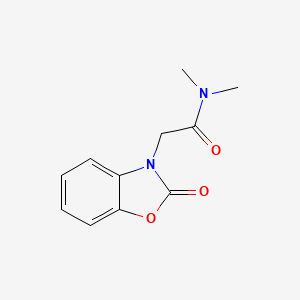

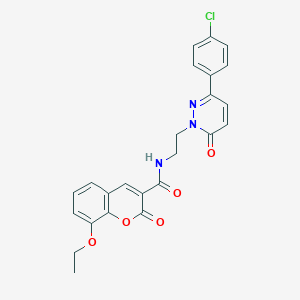

“tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C₁₄H₂₆N₂O₃ . It has a molecular weight of 270.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” can be represented by the SMILES notation: O=C(N1CCC(C2NCCOC2)CC1)OC©©C .科学的研究の応用

Synthesis and Chemical Transformations

α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters, including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, are used in α-amidoalkylation reactions with N-benzoylbenzylideneamine, highlighting its utility in complex organic syntheses and discussions on the stereochemical course of reactions (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives : This research presents a diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing its role in synthesizing morpholine derivatives with potential medicinal applications (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Photophysical Properties in Luminescent Materials : Research into heteroleptic cationic Ir(III) complexes including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives has expanded knowledge on dual-emission properties, piezochromic, and vapochromic behaviors, offering insights into designing smart luminescent materials for data security and beyond (Song et al., 2016).

Stereoselective Syntheses : The research demonstrates the use of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives in reactions with L-selectride, leading to stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This illustrates its importance in creating stereoisomers for pharmaceutical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Coordination Polymers and Luminescence : Studies on the structural and photophysical properties of lanthanide coordination polymers using tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives have contributed to the understanding of luminescence in solid-state materials, pointing towards potential optical device applications (Raphael et al., 2012).

Synthesis of Jak3 Inhibitor Intermediates : An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the production of novel protein tyrosine kinase Jak3 inhibitors, showcases its critical role in the development of new therapeutic agents (Xin-zhi, 2011).

将来の方向性

The future directions for “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” could involve its use as an intermediate in the synthesis of more complex organic compounds. For instance, compounds with similar structures have been used as synthons in the preparation of diverse piperidine derivatives .

特性

IUPAC Name |

tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJFFVFCYYKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)

![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)

![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)